N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
Description
This compound is a complex amide derivative featuring:
- A 2-fluorophenyl-substituted piperazine moiety, known for its role in modulating serotonin (5-HT) receptor interactions .
- A furan-2-yl group attached to the ethyl chain, which may influence lipophilicity and metabolic stability.
- An N-[2-(1H-indol-3-yl)ethyl] substituent, a structural motif common in ligands targeting neurotransmitter receptors .
- An ethanediamide (oxalamide) linker, distinguishing it from simpler amide-based analogues .
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN5O3/c29-22-7-2-4-9-24(22)33-13-15-34(16-14-33)25(26-10-5-17-37-26)19-32-28(36)27(35)30-12-11-20-18-31-23-8-3-1-6-21(20)23/h1-10,17-18,25,31H,11-16,19H2,(H,30,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZURMAINAWCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound notable for its potential biological activities. Its structure includes a piperazine ring, a furan ring, and an indole moiety, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula
The molecular formula of the compound is .
Structural Features
- Piperazine Ring : Provides flexibility and allows for interaction with biological targets.
- Furan Ring : Contributes to the compound's lipophilicity and potential for π-π interactions.
- Indole Moiety : Known for its role in neurotransmitter modulation.
The mechanism of action of this compound involves several key interactions:
- Receptor Binding : The compound may interact with various receptors, including dopamine and serotonin receptors, due to the presence of the piperazine and indole structures.
- Enzyme Modulation : It can inhibit or activate specific enzymes, affecting metabolic pathways.
Pharmacological Studies
Research has demonstrated that this compound exhibits significant biological activities, including:
- Antitumor Activity : Studies indicate that derivatives similar to this compound show promising results against cancer cell lines.
- Antimicrobial Effects : The compound has been tested against various bacterial strains, demonstrating potential antibacterial properties.
Case Studies
- Antitumor Efficacy : A study found that a related compound exhibited IC50 values ranging from 10 to 50 µM against several cancer cell lines, suggesting that modifications in the structure can enhance efficacy against tumors .
- Antimicrobial Activity : In vitro tests have shown that derivatives possess MIC values ranging from 20 to 40 µM against Gram-positive bacteria like Staphylococcus aureus, indicating potential for development as an antibiotic .
Comparative Activity Table
| Compound | Biological Activity | IC50/MIC Values | Reference |
|---|---|---|---|
| N'-{...} | Antitumor | 10 - 50 µM | |
| N'-{...} | Antimicrobial | 20 - 40 µM | |
| N'-{...} | Antitubercular | 1.35 - 4.00 µM |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Optimization strategies focus on improving yield and purity through reaction condition adjustments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Indole Moieties
Table 1: Key Structural and Functional Differences
Key Observations :
- The ethanediamide linker in the target compound and ’s analogue may confer enhanced metabolic stability compared to traditional benzamides (e.g., p-MPPI in ), which undergo rapid amide bond cleavage in vivo .
- The 2-fluorophenylpiperazine group is structurally analogous to the 2-methoxyphenylpiperazine in high-affinity 5-HT1A ligands (e.g., Compound 15, Ki = 0.05 nM) .
Key Findings :
Functional Group Impact on Bioactivity
- Piperazine Substitution :
- 2-Fluorophenyl (target compound) vs. 4-fluorophenyl (): Positional isomerism affects receptor binding pocket interactions. 2-Substituted phenyl groups are common in 5-HT1A ligands .
- Methoxyphenyl (): Higher electron density enhances affinity but reduces metabolic stability due to demethylation risks .
- Indole vs. Pyridine :
- The indole group (target compound) engages in π-π stacking and hydrogen bonding with serotonin receptors, whereas pyridine () may alter polarity and distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
